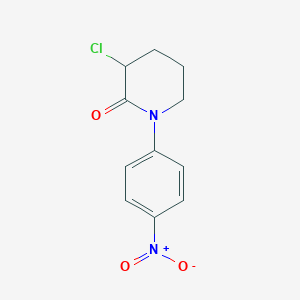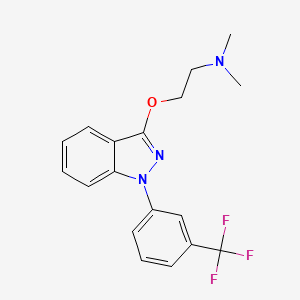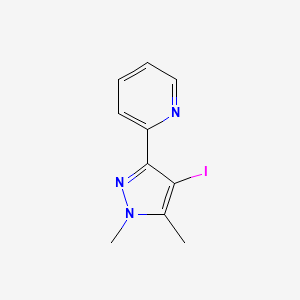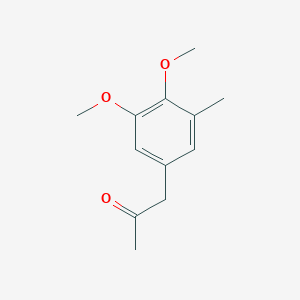
(R)-Desisopropyl Tolterodine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Desisopropyl Tolterodine is a chiral compound and a derivative of tolterodine, which is a muscarinic receptor antagonist used primarily in the treatment of overactive bladder syndrome. This compound is known for its high specificity and potency in targeting muscarinic receptors, making it a valuable subject of study in medicinal chemistry and pharmacology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Desisopropyl Tolterodine typically involves asymmetric transfer hydrogenation of racemic 3-aryl-1-indanones using commercial catalysts such as (R,R)- or (S,S)-Ts-DENEB. The reaction is carried out in a mixture of formic acid and triethylamine as the hydrogen source, with methanol as the solvent at room temperature . Another method involves lithiation/borylation-protodeboronation of a homoallyl carbamate, which is then subjected to further transformations to yield ®-Desisopropyl Tolterodine .
Industrial Production Methods
Industrial production of ®-Desisopropyl Tolterodine often employs large-scale asymmetric hydrogenation processes, utilizing robust and scalable catalysts to ensure high yield and enantioselectivity. The use of continuous flow reactors and optimized reaction conditions further enhances the efficiency and cost-effectiveness of the production process .
化学反应分析
Types of Reactions
®-Desisopropyl Tolterodine undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-Desisopropyl Tolterodine, such as hydroxylated, alkylated, or acylated compounds, which can be further utilized in medicinal chemistry for drug development .
科学研究应用
®-Desisopropyl Tolterodine has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with muscarinic receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating overactive bladder syndrome and other muscarinic receptor-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用机制
®-Desisopropyl Tolterodine exerts its effects by acting as a competitive antagonist at muscarinic receptors, particularly the M2 and M3 subtypes. This antagonism inhibits bladder contractions, reduces detrusor pressure, and leads to incomplete bladder emptying. The compound’s high specificity for muscarinic receptors ensures minimal off-target effects, making it a potent therapeutic agent .
相似化合物的比较
Similar Compounds
Tolterodine: The parent compound, also a muscarinic receptor antagonist used for overactive bladder treatment.
Solifenacin: Another muscarinic receptor antagonist with similar therapeutic applications.
Gemtesa (vibegron): A beta-3 adrenergic receptor agonist used for overactive bladder treatment.
Uniqueness
®-Desisopropyl Tolterodine is unique due to its high enantioselectivity and potency in targeting muscarinic receptors. Compared to other similar compounds, it offers better tolerability and fewer side effects, making it a preferred choice in certain therapeutic contexts .
属性
分子式 |
C19H25NO |
|---|---|
分子量 |
283.4 g/mol |
IUPAC 名称 |
4-methyl-2-[(1R)-1-phenyl-3-(propan-2-ylamino)propyl]phenol |
InChI |
InChI=1S/C19H25NO/c1-14(2)20-12-11-17(16-7-5-4-6-8-16)18-13-15(3)9-10-19(18)21/h4-10,13-14,17,20-21H,11-12H2,1-3H3/t17-/m1/s1 |
InChI 键 |
CPLYUIYTJCFQJD-QGZVFWFLSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCNC(C)C)C2=CC=CC=C2 |
规范 SMILES |
CC1=CC(=C(C=C1)O)C(CCNC(C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)







